

An In-depth Technical Guide to the Physical Properties of Triphenylphosphinegold Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylphosphinechlorogold*

Cat. No.: B15546720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphinegold chloride, with the chemical formula $(C_6H_5)_3PAuCl$, is a pivotal organogold compound extensively utilized in organic synthesis, catalysis, and medicinal chemistry. Its stability, well-defined structure, and reactivity make it a valuable precursor for a wide range of gold(I) complexes. This technical guide provides a comprehensive overview of the core physical properties of triphenylphosphinegold chloride, detailed experimental protocols for its synthesis and characterization, and a summary of its catalytic applications. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Physical and Chemical Properties

Triphenylphosphinegold chloride is a colorless, crystalline solid that is stable under ambient conditions, although it is noted to be light-sensitive.^[1] It is a key reagent in the synthesis of more complex gold compounds and catalytically active species.

Table 1: Physical and Chemical Properties of Triphenylphosphinegold Chloride

Property	Value	Reference(s)
Chemical Formula	<chem>C18H15AuClP</chem>	[1]
Molecular Weight	494.71 g/mol	[1]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	236–249 °C	[1] [2]
Density	1.97 g/cm ³	[2]
Solubility	Soluble in methylene chloride, acetonitrile, benzene, and acetone. Insoluble in water and ethanol.	

Crystallographic Data

The three-dimensional structure of triphenylphosphinegold chloride has been elucidated by single-crystal X-ray diffraction. The gold(I) center adopts a nearly linear coordination geometry, which is a characteristic feature of two-coordinate Au(I) complexes.

Table 2: Crystallographic Data for Triphenylphosphinegold Chloride

Parameter	Value	Reference(s)
Crystal System	Orthorhombic	[2]
Space Group	P2 ₁ 2 ₁ 2 ₁	[2]
Unit Cell Dimensions	$a = 12.300(4) \text{ \AA}$, $b = 13.084(4) \text{ \AA}$, $c = 10.170(3) \text{ \AA}$	[2]
Z (Formula units per unit cell)	4	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of triphenylphosphinegold chloride in solution.

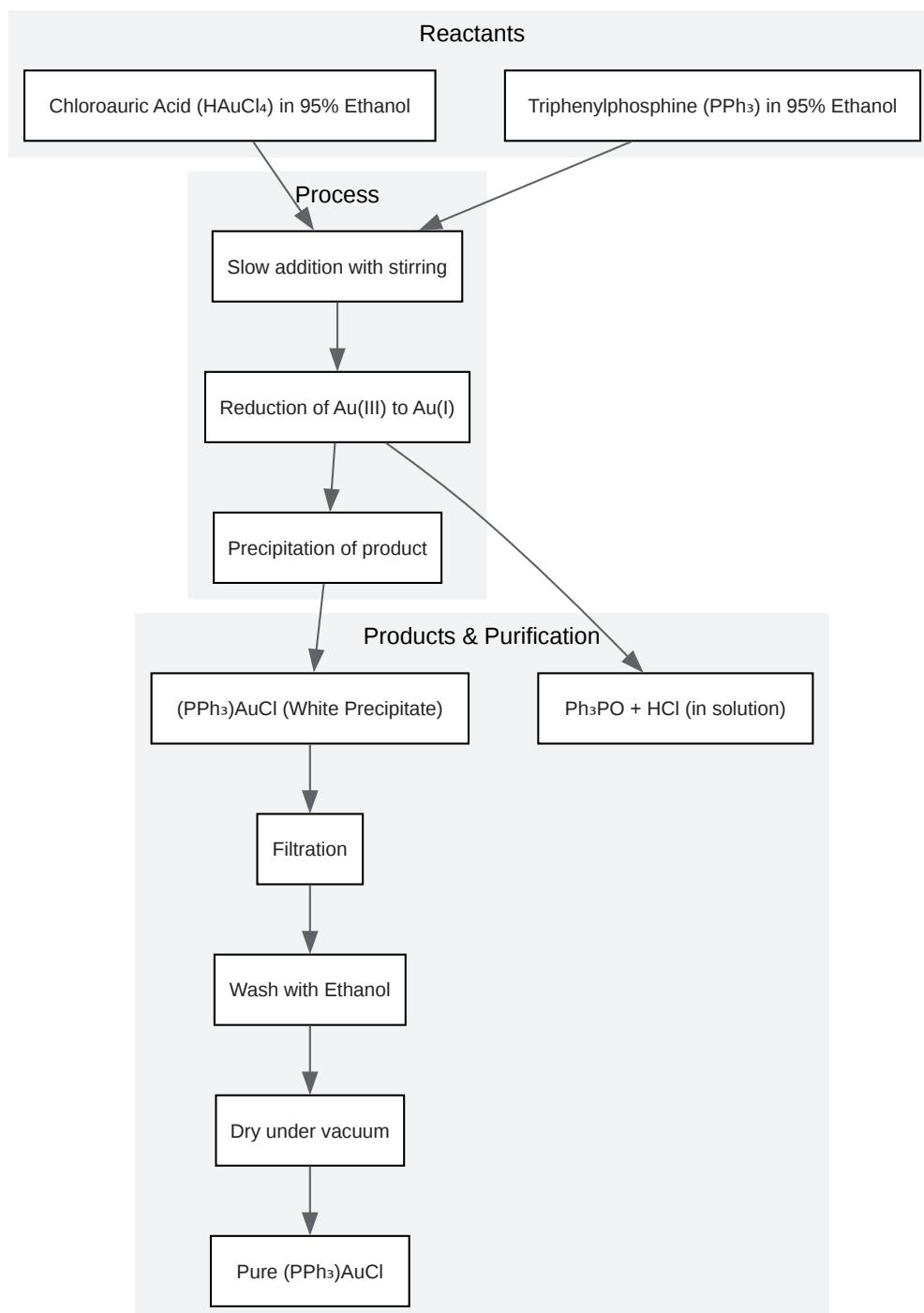
- ^1H -NMR: The proton NMR spectrum in CDCl_3 typically shows complex multiplets in the aromatic region (approximately 7.4-7.6 ppm) corresponding to the protons of the three phenyl rings of the triphenylphosphine ligand.
- ^{31}P -NMR: The phosphorus-31 NMR spectrum exhibits a single resonance, confirming the presence of a single phosphine ligand coordinated to the gold center.

Experimental Protocols

Synthesis of Triphenylphosphinegold Chloride

A common and efficient method for the preparation of triphenylphosphinegold chloride involves the reduction of chloroauric acid (HAuCl_4) with triphenylphosphine.

Materials:


- Chloroauric acid (HAuCl_4)
- Triphenylphosphine (PPh_3)
- 95% Ethanol

Procedure:

- Dissolve chloroauric acid in 95% ethanol.
- In a separate flask, dissolve two equivalents of triphenylphosphine in 95% ethanol.
- Slowly add the triphenylphosphine solution to the chloroauric acid solution with constant stirring.
- The reaction mixture will change color, and a white precipitate of triphenylphosphinegold chloride will form.
- The formation of the product is a result of the reduction of Au(III) to Au(I) by triphenylphosphine, which is itself oxidized to triphenylphosphine oxide.[\[2\]](#)

- Collect the white solid by filtration, wash with ethanol, and dry under vacuum.

Synthesis of Triphenylphosphinegold Chloride

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of triphenylphosphinegold chloride.

Characterization by Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal is the most critical step for successful X-ray diffraction analysis.

Protocol:

- Crystallization: Dissolve the synthesized triphenylphosphinegold chloride in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and hexane). Slow evaporation of the solvent, or vapor diffusion of a non-solvent (e.g., hexane) into the solution, can yield single crystals suitable for diffraction.
- Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head, often using a cryoprotectant oil to prevent degradation from air and moisture, especially during data collection at low temperatures.
- Data Collection: Place the mounted crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete diffraction pattern. Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential crystal decay.
- Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined using least-squares methods to obtain the final crystal structure.

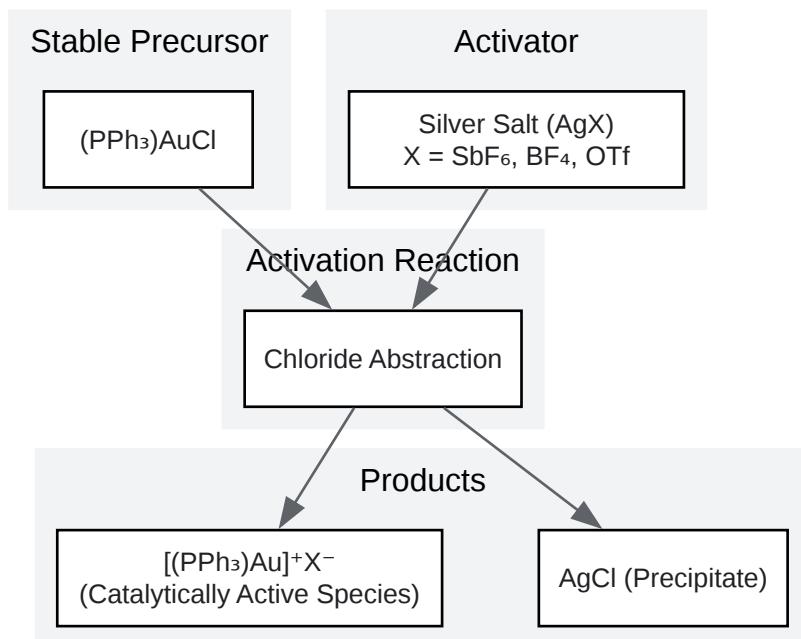
Characterization by NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-25 mg of the triphenylphosphinegold chloride sample.
- Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:


- Insert the sample into the NMR spectrometer.
- Acquire a ^1H NMR spectrum. A standard single-pulse experiment is typically sufficient.
- Acquire a proton-decoupled ^{31}P NMR spectrum. This will show a single peak for the phosphorus atom in the triphenylphosphine ligand. The chemical shift provides information about the electronic environment of the phosphorus nucleus upon coordination to gold.

Reactivity and Applications in Catalysis

Triphenylphosphinegold chloride is a stable and convenient precursor for the generation of highly reactive cationic gold(I) catalysts. These catalysts are widely used in organic synthesis to activate π -systems (alkenes, alkynes) towards nucleophilic attack.

The activation is typically achieved by treating triphenylphosphinegold chloride with a silver salt of a weakly coordinating anion (e.g., AgSbF_6 , AgBF_4 , AgOTf). The silver salt abstracts the chloride ligand, precipitating as silver chloride (AgCl) and generating the catalytically active cationic gold(I) species in solution.

Generation of Catalytically Active Species

[Click to download full resolution via product page](#)

Caption: Activation of triphenylphosphinegold chloride to a cationic catalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Triphenylphosphinegold Chloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15546720#physical-properties-of-triphenylphosphinegold-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com